molecular formula C9H14O2 B14608310 2-Methoxy-6-methylcyclohex-3-ene-1-carbaldehyde CAS No. 60581-98-8

2-Methoxy-6-methylcyclohex-3-ene-1-carbaldehyde

Cat. No.: B14608310
CAS No.: 60581-98-8
M. Wt: 154.21 g/mol
InChI Key: VJXSJBOKYWOMAG-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C9H14O It is a cyclohexene derivative featuring a methoxy group and a methyl group attached to the ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methylcyclohex-3-ene-1-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 1-methylcyclohex-1-ene using chromium trioxide in acetic acid . Another method includes the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using chromium-based reagents due to their efficiency and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-methylcyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

2-Methoxy-6-methylcyclohex-3-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methylcyclohex-3-ene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and methyl groups can influence the compound’s hydrophobicity and ability to penetrate biological membranes.

Comparison with Similar Compounds

  • 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
  • 2,5-Dimethylcyclohex-3-ene-1-carbaldehyde
  • 2,6-Dimethylcyclohex-3-ene-1-carbaldehyde
  • 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde
  • 3,6-Dimethylcyclohex-3-ene-1-carbaldehyde

Comparison: 2-Methoxy-6-methylcyclohex-3-ene-1-carbaldehyde is unique due to the presence of the methoxy group, which can significantly alter its chemical reactivity and physical properties compared to its dimethyl-substituted counterparts . The methoxy group can enhance the compound’s solubility in organic solvents and influence its interaction with biological targets.

Properties

CAS No.

60581-98-8

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-methoxy-6-methylcyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C9H14O2/c1-7-4-3-5-9(11-2)8(7)6-10/h3,5-9H,4H2,1-2H3

InChI Key

VJXSJBOKYWOMAG-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CC(C1C=O)OC

Origin of Product

United States

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